molecular formula C7H14N2O2 B2650582 (4-Hydroxycyclohexyl)urea CAS No. 22457-81-4

(4-Hydroxycyclohexyl)urea

Cat. No.: B2650582
CAS No.: 22457-81-4
M. Wt: 158.201
InChI Key: XHGQUXWDFBTLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxycyclohexyl)urea is a urea derivative characterized by a hydroxy-substituted cyclohexyl group attached to one of the urea nitrogen atoms. Its structure can be generalized as R-NH-C(O)-NH₂, where R represents the 4-hydroxycyclohexyl moiety. Synonyms for related derivatives include N′-(4-trans-hydroxycyclohexyl)urea and trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea, the latter being a bis-substituted analog .

Key structural features include:

  • Hydroxycyclohexyl group: Enhances hydrophilicity and influences stereochemistry.
  • Urea backbone: Provides hydrogen-bonding capacity, critical for biological interactions.

Properties

IUPAC Name

(4-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGQUXWDFBTLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxycyclohexyl)urea typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then subjected to Beckmann rearrangement to yield (4-Hydroxycyclohexyl)urea. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of (4-Hydroxycyclohexyl)urea can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The process may also involve purification steps like recrystallization to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxycyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Ethers or esters of cyclohexanol.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : (4-Hydroxycyclohexyl)urea is used to synthesize various derivatives, including cyclohexanone and cyclohexylamine derivatives. These derivatives are essential for developing new chemical entities in organic chemistry.

Biology

  • Biochemical Probes : This compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its structure allows it to interact with specific active sites on enzymes, providing insights into enzyme functionality and inhibition mechanisms .

Medicine

  • Therapeutic Properties : Research indicates that (4-Hydroxycyclohexyl)urea may possess anti-inflammatory and anticancer activities. It has been evaluated for its effectiveness against various cancer cell lines, showing promise as a therapeutic agent in oncology .
  • Soluble Epoxide Hydrolase Inhibitors : A series of compounds related to (4-Hydroxycyclohexyl)urea have been developed as potent inhibitors of soluble epoxide hydrolase, which plays a crucial role in various physiological processes. These inhibitors have demonstrated low nanomolar activity against human soluble epoxide hydrolase, indicating their potential for treating conditions like hypertension and inflammation .

Industrial Applications

  • Development of New Materials : The unique structural properties of (4-Hydroxycyclohexyl)urea make it suitable for developing polymers and resins. Its ability to form hydrogen bonds enhances the mechanical properties of materials derived from it.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of (4-Hydroxycyclohexyl)urea derivatives on human cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research on soluble epoxide hydrolase inhibitors derived from (4-Hydroxycyclohexyl)urea showed that these compounds could effectively reduce blood pressure in murine models challenged with lipopolysaccharides. This highlights their potential therapeutic application in managing cardiovascular diseases .

Mechanism of Action

The mechanism of action of (4-Hydroxycyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the urea moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Differences

The following table compares (4-Hydroxycyclohexyl)urea with analogous urea compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Applications/Findings
(4-Hydroxycyclohexyl)urea C₇H₁₄N₂O₂* ~174.2 (est.) 4-hydroxycyclohexyl, NH₂ Not explicitly listed Clinical trial modulator
trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea C₁₃H₂₄N₂O₃ 280.34 Two 4-hydroxycyclohexyl groups Not explicitly listed Preclinical studies
N-(4-Chlorophenyl)-N'-(4-(dimethylamino)phenyl)urea C₁₅H₁₆ClN₃O 289.77 4-chlorophenyl, 4-dimethylaminophenyl 148256-62-6 Synthetic intermediate
N-Cyclohexyl-N'-(4-(dimethylamino)phenyl)urea C₁₅H₂₃N₃O 261.37 Cyclohexyl, 4-dimethylaminophenyl 179539-07-2 Material science applications
N-Hydroxyurea CH₄N₂O₂ 76.05 Hydroxylamine substituent 127-07-1 Antineoplastic agent

*Estimated based on structural analogs.

Key Observations:

Substituent Impact: The 4-hydroxycyclohexyl group in (4-Hydroxycyclohexyl)urea increases steric bulk and polarity compared to simpler substituents like phenyl or cyclohexyl groups .

Chlorophenyl and dimethylaminophenyl derivatives are primarily utilized as synthetic intermediates or in material science due to their aromatic and electronic properties .

(4-Hydroxycyclohexyl)urea in Clinical Trials
  • Listed as a drug candidate for hypertension and COPD, indicating its role in targeting soluble epoxide hydrolase (EPHX2) pathways .
  • The hydroxycyclohexyl group may enhance metabolic stability compared to alkyl or aryl substituents, reducing off-target effects .

Biological Activity

(4-Hydroxycyclohexyl)urea is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

(4-Hydroxycyclohexyl)urea features a cyclohexane ring with a hydroxy group and a urea moiety. This unique structure allows it to engage in various interactions with biological targets, enhancing its reactivity and biological efficacy. The hydroxy group can form hydrogen bonds while the urea moiety participates in non-covalent interactions, which are crucial for modulating protein activity.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group enhances binding affinity to active sites, while the urea moiety contributes to the modulation of enzymatic activity. This dual functionality is critical in influencing various biochemical pathways, including:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, altering metabolic processes.
  • Receptor Modulation : It can interact with receptors, potentially affecting signaling pathways involved in inflammation and other physiological responses.

Biological Activities

Research has indicated several biological activities associated with (4-Hydroxycyclohexyl)urea:

  • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : There is evidence indicating potential antimicrobial activity, making it relevant in medicinal chemistry.
  • Anticancer Potential : The compound has been explored for its anticancer properties, particularly in the context of urea derivatives that show promise against various cancer types .

Comparative Analysis

To better understand the unique properties of (4-Hydroxycyclohexyl)urea, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclohexylureaLacks hydroxy groupDifferent chemical reactivity
HydroxyureaContains hydroxyl but lacks cyclohexane ringDistinct pharmacological properties
(4-Hydroxycyclohexyl)ureaHydroxy group + urea moiety on cyclohexane ringUnique combination of activities

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that (4-Hydroxycyclohexyl)urea effectively inhibits certain enzymes at nanomolar concentrations, showcasing its potential as a therapeutic agent .
  • Pharmacokinetics : Research indicated favorable pharmacokinetic profiles for derivatives of (4-Hydroxycyclohexyl)urea, suggesting good bioavailability and metabolic stability in vivo .
  • Toxicity Assessment : Comparative toxicity studies revealed that while some derivatives exhibit low therapeutic activity, they also demonstrate low toxicity profiles, which is advantageous for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.